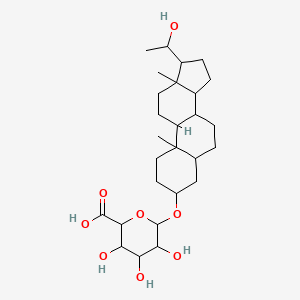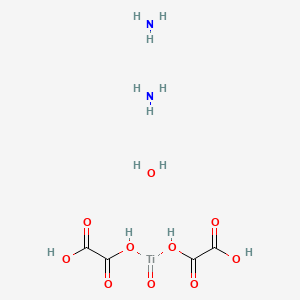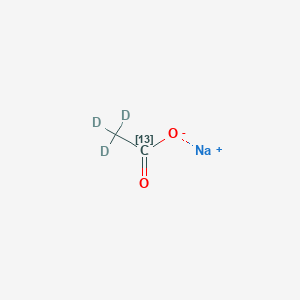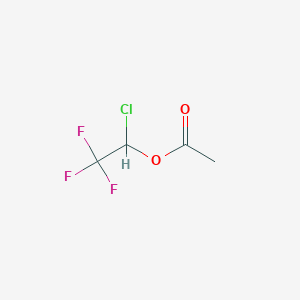
1-Chloro-2,2,2-trifluoroethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloro-2,2,2-trifluoroethyl) acetate is an organic compound characterized by the presence of a chloro group, trifluoromethyl group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,2,2-trifluoroethyl) acetate typically involves the reaction of 1-chloro-2,2,2-trifluoroethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. A common procedure involves:
- Mixing 1-chloro-2,2,2-trifluoroethanol with acetic anhydride or acetyl chloride.
- Adding a catalytic amount of a base, such as pyridine, to facilitate the reaction.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purifying the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (1-Chloro-2,2,2-trifluoroethyl) acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques, such as fractional distillation, to obtain high-purity (1-Chloro-2,2,2-trifluoroethyl) acetate.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloro-2,2,2-trifluoroethyl) acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetate ester can be hydrolyzed to yield 1-chloro-2,2,2-trifluoroethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Nucleophilic substitution: Products include substituted derivatives where the chloro group is replaced by the nucleophile.
Hydrolysis: The primary products are 1-chloro-2,2,2-trifluoroethanol and acetic acid.
Oxidation: Oxidized products may include carboxylic acids or other oxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(1-Chloro-2,2,2-trifluoroethyl) acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties.
Agricultural Chemistry: The compound is used in the synthesis of agrochemicals, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of (1-Chloro-2,2,2-trifluoroethyl) acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group and acetate ester provide sites for chemical reactions, allowing the compound to participate in substitution, hydrolysis, and oxidation reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: This compound shares the trifluoromethyl group and chloro group but differs in the presence of an ether linkage instead of an acetate ester.
2,2,2-Trifluoroethyl acetate: Similar in having the trifluoromethyl group and acetate ester but lacks the chloro group.
Uniqueness
(1-Chloro-2,2,2-trifluoroethyl) acetate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications
Eigenschaften
Molekularformel |
C4H4ClF3O2 |
|---|---|
Molekulargewicht |
176.52 g/mol |
IUPAC-Name |
(1-chloro-2,2,2-trifluoroethyl) acetate |
InChI |
InChI=1S/C4H4ClF3O2/c1-2(9)10-3(5)4(6,7)8/h3H,1H3 |
InChI-Schlüssel |
KHESZRSDKBCDFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


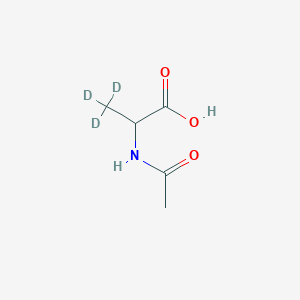
![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrate;hydrochloride](/img/structure/B12061585.png)
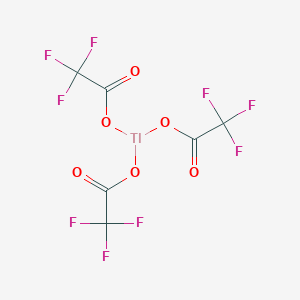
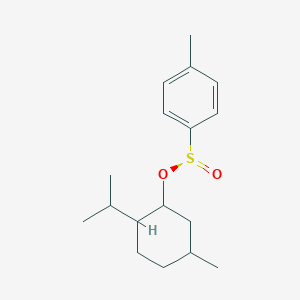

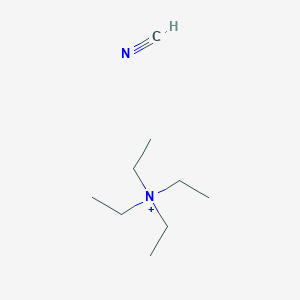
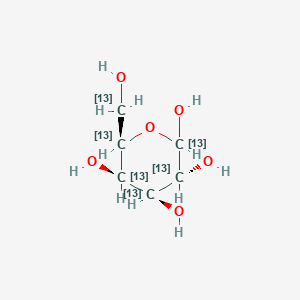

![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)

